4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-((3,4,5-trimethoxyphenyl)imino)-, monohydrochloride, (+-)-
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Overview
Description
Preparation Methods
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-((3,4,5-trimethoxyphenyl)imino)-, monohydrochloride, (±)- involves multiple steps, including the formation of the pyrimidoisoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-((3,4,5-trimethoxyphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-((3,4,5-trimethoxyphenyl)imino)-, monohydrochloride, (±)- can be compared with other similar compounds, such as:
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2-((4-fluorophenyl)imino)-2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride: This compound has a similar core structure but differs in the substituent groups.
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2-((3,4-dimethoxyphenyl)imino)-2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride:
Properties
CAS No. |
108445-79-0 |
---|---|
Molecular Formula |
C25H30ClN3O6 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
9,10-dimethoxy-3,7-dimethyl-2-(3,4,5-trimethoxyphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O6.ClH/c1-14-13-28-18(17-11-20(31-4)19(30-3)10-16(14)17)12-23(27(2)25(28)29)26-15-8-21(32-5)24(34-7)22(9-15)33-6;/h8-12,14H,13H2,1-7H3;1H |
InChI Key |
OUDCWVMHFRNHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=NC3=CC(=C(C(=C3)OC)OC)OC)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origin of Product |
United States |
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